molecular formula C22H18N2O4 B15077050 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate

4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate

Cat. No.: B15077050
M. Wt: 374.4 g/mol
InChI Key: PXDKAIZFBOEOHF-OEAKJJBVSA-N
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Description

4-(2-(2-HYDROXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE is a complex organic compound with the molecular formula C22H18N2O4. This compound is known for its unique structure, which includes a hydroxybenzoyl group, a carbohydrazonoyl group, and a methylbenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-HYDROXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE typically involves the reaction of 2-hydroxybenzoyl hydrazine with 4-methylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-HYDROXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbohydrazonoyl group can be reduced to form a hydrazine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of brominated or nitrated aromatic compounds.

Scientific Research Applications

4-(2-(2-HYDROXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(2-HYDROXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with biological molecules, while the carbohydrazonoyl group can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(2-HYDROXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C22H18N2O4/c1-15-6-10-17(11-7-15)22(27)28-18-12-8-16(9-13-18)14-23-24-21(26)19-4-2-3-5-20(19)25/h2-14,25H,1H3,(H,24,26)/b23-14+

InChI Key

PXDKAIZFBOEOHF-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3O

Origin of Product

United States

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